N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl group, a hydroxy group, and a sulfonamide group attached to a dihydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to introduce the hydroxy and sulfonamide groups. One common method involves the use of chlorinating agents and catalysts to facilitate the reaction . The reaction conditions often include controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving inflammation and microbial infections.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and microbial growth. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide include:
4-chloro-2-methylaniline: A precursor used in the synthesis of the target compound.
N-(4-chloro-2-methylphenyl)benzamide: Another related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10ClN3O4S |
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Molecular Weight |
315.73 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O4S/c1-6-4-7(12)2-3-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
FWMDZPDGFXSOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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